methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is a chemical compound with the molecular formula C14H26N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine derivative that can interact with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: This compound has a similar structure but includes a hydroxy and phenyl group, which can alter its reactivity and applications.
(S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxyphenyl)propanoate:
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is unique due to its piperidine ring, which imparts specific steric and electronic effects that influence its reactivity and interactions with biological targets. This makes it particularly valuable in the synthesis of pharmaceuticals and the study of enzyme mechanisms .
Properties
CAS No. |
2103809-93-2 |
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Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.4 |
Purity |
95 |
Origin of Product |
United States |
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